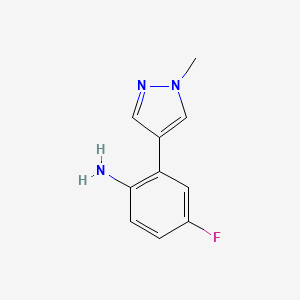

4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRAXKVJUQIIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHFN

- Molecular Weight : 221.23 g/mol

The presence of a fluorine atom and a methyl-substituted pyrazole ring enhances its binding affinity and specificity for various biological targets, contributing to its notable pharmacological properties.

This compound interacts with specific molecular targets, primarily enzymes and receptors involved in disease pathways. The fluorine atom often enhances the compound's metabolic stability and biological activity, making it a valuable building block in drug design. The mechanisms include:

- Binding to Receptors : It modulates receptor activity, influencing various signaling pathways.

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial in therapeutic applications against diseases like cancer and inflammation .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have reported its potential as an anticancer agent. For instance:

- Cytotoxicity Studies : The compound showed significant cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC values indicating potent activity .

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 3.79 |

| HCT116 | 12.50 |

| NCI-H460 | 42.30 |

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, demonstrating effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Properties

Research has highlighted its potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that structurally similar pyrazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The incorporation of specific functional groups was found to enhance potency significantly .

- Enzyme Interaction Studies : Molecular docking simulations have been employed to predict binding affinities with target enzymes, providing insights into the compound's mechanism of action and guiding further optimization for drug development .

- Therapeutic Applications : Ongoing research is focused on utilizing this compound in formulations targeting neurological disorders and inflammatory conditions due to its favorable pharmacokinetic properties .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

CAS Number: 1183800-47-6

Structure: The compound features a fluorine atom attached to a phenyl ring and a pyrazole moiety, which contributes to its reactivity and biological activity.

Chemistry

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation: Can produce N-oxides or other oxidized derivatives.

- Reduction: Targets functional groups for the formation of amines.

- Substitution: The fluorine atom can be replaced with other nucleophiles under appropriate conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-Oxides |

| Reduction | NaBH₄, LiAlH₄ | Amines |

| Substitution | NaOCH₃, KOtBu | Substituted Anilines |

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties: Exhibits activity against various bacterial strains.

- Anticancer Properties: Potential as a therapeutic agent in cancer treatment due to its ability to interact with specific molecular targets.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various aniline derivatives, this compound demonstrated significant antibacterial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. The results indicated that the fluorine substitution enhances the compound’s binding affinity to bacterial enzymes, leading to increased efficacy.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with biological targets such as enzymes or receptors involved in disease pathways.

Mechanism of Action:

The presence of the fluorine atom often enhances metabolic stability and binding affinity, making it suitable for targeting specific enzymes related to neurological disorders and inflammatory diseases.

| Application Area | Potential Targets | Mechanism of Action |

|---|---|---|

| Neurology | Enzymes involved in neurotransmission | Enhances binding affinity |

| Oncology | Cancer cell receptors | Induces apoptosis in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.